2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid
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Overview
Description
2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrachlorinated isoindoline core linked to a phenoxyacetic acid moiety. Its molecular formula is C10H3Cl4NO4, and it has a molecular weight of 342.952 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid typically involves the reaction of 4,5,6,7-tetrachlorophthalic anhydride with a suitable phenoxyacetic acid derivative. The reaction is usually carried out in the presence of a solvent such as acetic acid under reflux conditions . The process involves the formation of an intermediate isoindoline-1,3-dione, which subsequently reacts with the phenoxyacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces isoindoline derivatives .
Scientific Research Applications
2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: This compound shares a similar tetrachlorinated isoindoline core but differs in the substituent attached to the nitrogen atom.
Tetrachlorophthalic anhydride: This compound is a precursor in the synthesis of 2-[4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid and has similar reactivity.
Uniqueness
This compound is unique due to its combination of a tetrachlorinated isoindoline core with a phenoxyacetic acid moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4NO5/c17-11-9-10(12(18)14(20)13(11)19)16(25)21(15(9)24)6-1-3-7(4-2-6)26-5-8(22)23/h1-4H,5H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIRNIQZFBPBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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